![molecular formula C27H28FN5O2S2 B15101539 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101539.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features a combination of fluorophenyl, piperazine, thiazolidinone, and pyridopyrimidinone moieties. Compounds with such intricate structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the thiazolidinone and pyridopyrimidinone frameworks. Typical synthetic routes may include:
Formation of Piperazine Derivative: Starting with a suitable piperazine precursor, the fluorophenyl group can be introduced via nucleophilic substitution.
Construction of Thiazolidinone Ring: This can be achieved through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound.
Assembly of Pyridopyrimidinone Core: This step may involve a multi-component reaction, such as a Biginelli reaction, to form the pyridopyrimidinone core.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to fine-tune the compound’s activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorophenyl and piperazine moieties suggest potential activity as a ligand for various receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their activity as antipsychotics, antidepressants, and anticancer agents.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as a receptor ligand, it may bind to the receptor and modulate its activity. The molecular targets and pathways involved could include neurotransmitter receptors, enzymes, or ion channels.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-[4-(2-bromophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural motifs, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its intricate structure combines multiple functional groups, including a piperazine moiety and a thiazolidinone derivative, which contribute to its pharmacological properties.
Structural Characteristics
The compound features a pyrido[1,2-a]pyrimidin-4-one core linked to various substituents that enhance its biological activity. The presence of the 2-fluorophenyl group is particularly noteworthy as it may facilitate interactions with biological targets, thereby enhancing the compound's pharmacological profile.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the inhibition of equilibrative nucleoside transporters (ENTs). These transporters play a crucial role in nucleotide synthesis and the regulation of adenosine functions, suggesting potential therapeutic implications in cancer treatment and other diseases where nucleoside transport is disrupted .
Molecular docking studies suggest that the compound binds selectively to specific molecular targets, differing from conventional inhibitors. This unique binding mechanism could be exploited for drug development aimed at enhancing efficacy and selectivity against various diseases .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key structural features and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(2-fluorophenyl)piperazine | Contains a piperazine ring; lacks thiazolidinone | Inhibitor of nucleoside transporters |
5-(4-fluorophenyl)-1H-pyrazole | Similar fluorinated aromatic system; different core | Potential anti-inflammatory activity |
3-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyridazine | Contains piperazine; different heterocyclic core | Antidepressant effects |
This comparative analysis highlights the unique combination of functional groups in this compound, which may confer distinct chemical reactivity and biological properties compared to its analogues .
Case Studies and Research Findings
Research has indicated that compounds with similar structures often exhibit diverse biological activities. For instance:
- Antimicrobial Activity : Studies on related thiazolidine derivatives have shown promising antimicrobial properties against various bacterial strains . The mechanism often involves disrupting bacterial cell wall integrity or inhibiting essential metabolic pathways.
- Cytotoxicity : In vitro studies have demonstrated that certain derivatives can induce cytotoxic effects in cancer cell lines by promoting apoptosis or inhibiting cell proliferation .
- Transporter Inhibition : Specific attention has been given to the inhibition of ENT by this compound. This inhibition can lead to increased intracellular concentrations of nucleosides, which may be beneficial in cancer therapies where nucleotide metabolism is altered .
Properties
Molecular Formula |
C27H28FN5O2S2 |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28FN5O2S2/c1-18(2)10-12-33-26(35)22(37-27(33)36)17-19-24(29-23-9-5-6-11-32(23)25(19)34)31-15-13-30(14-16-31)21-8-4-3-7-20(21)28/h3-9,11,17-18H,10,12-16H2,1-2H3/b22-17- |
InChI Key |
CGGICVZGMLQFBV-XLNRJJMWSA-N |
Isomeric SMILES |
CC(C)CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S |
Canonical SMILES |
CC(C)CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.